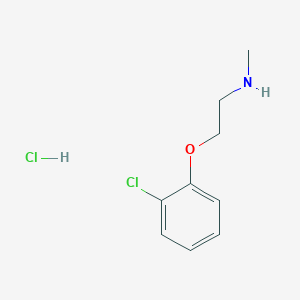
Fluorure de 4-cyanobenzène-1-sulfonyle
Vue d'ensemble
Description
4-Cyanobenzenesulfonyl fluoride is an organic compound with the molecular formula C7H4FNO2S. It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring substituted with a cyano group at the para position. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
4-Cyanobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
Mode of Action
Sulfonyl fluorides, a group to which this compound belongs, are known for their electrophilic properties . They can act as “warheads”, interacting with various biological targets . The cyanobenzene moiety may also play a role in these interactions.
Biochemical Pathways
Sulfonyl fluorides, in general, have diverse applications in organic synthesis, chemical biology, drug discovery, and materials science . The impact on specific biochemical pathways would depend on the particular targets of the compound.
Result of Action
As a sulfonyl fluoride, it is likely to form covalent bonds with its targets, leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyanobenzene-1-sulfonyl fluoride. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species .
Analyse Biochimique
Biochemical Properties
4-Cyanobenzene-1-sulfonyl fluoride is known to interact with several enzymes and proteins, playing a crucial role in biochemical reactions. It acts as an inhibitor for certain serine proteases, which are enzymes that cleave peptide bonds in proteins. The compound binds to the active site of these enzymes, preventing them from catalyzing reactions. This interaction is essential for studying enzyme kinetics and understanding the mechanisms of enzyme inhibition .
Cellular Effects
The effects of 4-Cyanobenzene-1-sulfonyl fluoride on various types of cells and cellular processes are significant. It influences cell function by inhibiting specific enzymes, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine proteases by 4-Cyanobenzene-1-sulfonyl fluoride can affect processes such as apoptosis, cell proliferation, and differentiation .
Molecular Mechanism
At the molecular level, 4-Cyanobenzene-1-sulfonyl fluoride exerts its effects through binding interactions with biomolecules. The compound forms a covalent bond with the active site of serine proteases, leading to enzyme inhibition. This inhibition can result in changes in gene expression and cellular responses. The molecular mechanism of action involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from performing its catalytic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyanobenzene-1-sulfonyl fluoride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Cyanobenzene-1-sulfonyl fluoride remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of target enzymes, affecting cellular processes .
Dosage Effects in Animal Models
The effects of 4-Cyanobenzene-1-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound may selectively inhibit target enzymes without causing significant toxicity. At high doses, it can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where a specific dosage level is required to achieve the desired inhibitory effect without causing harm .
Metabolic Pathways
4-Cyanobenzene-1-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. This inhibition can lead to changes in the concentration of metabolites and alter the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 4-Cyanobenzene-1-sulfonyl fluoride within cells and tissues are influenced by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of 4-Cyanobenzene-1-sulfonyl fluoride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with target enzymes and proteins, affecting its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cyanobenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in the presence of a suitable solvent like acetonitrile . This reaction typically occurs under mild conditions and yields the desired sulfonyl fluoride compound.
Industrial Production Methods: In industrial settings, the production of 4-cyanobenzenesulfonyl fluoride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine, are commonly used.
Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically employed.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfonic Acid: Formed through hydrolysis.
Comparaison Avec Des Composés Similaires
4-Nitrobenzenesulfonyl Fluoride: Similar in structure but with a nitro group instead of a cyano group.
4-Methylbenzenesulfonyl Fluoride: Contains a methyl group in place of the cyano group.
Uniqueness: 4-Cyanobenzenesulfonyl fluoride is unique due to the presence of the cyano group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where specific reactivity is required .
Propriétés
IUPAC Name |
4-cyanobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZXWWMBQGHLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33719-37-8 | |
| Record name | 4-cyanobenzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Dimethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471282.png)
![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1471283.png)





![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)


